molecular formula C17H19N5O3 B2789728 9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 714228-61-2

9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2789728
CAS No.: 714228-61-2
M. Wt: 341.371
InChI Key: ROWIRVDFWBXYKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the purino-pyrimidine dione class, characterized by a fused bicyclic core structure. Its molecular formula is C₁₈H₂₁N₃O₃, with a molecular weight of 327.38 g/mol. Key structural features include:

  • A 9-(4-ethoxyphenyl) substituent, contributing electron-donating effects via the ethoxy group.
  • A 1-methyl group at position 1, enhancing steric stability.
  • A partially saturated dihydro-pyrimidine ring (positions 7,8), which may influence conformational flexibility .

Properties

IUPAC Name

9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-3-25-12-7-5-11(6-8-12)21-9-4-10-22-13-14(18-16(21)22)20(2)17(24)19-15(13)23/h5-8H,3-4,9-10H2,1-2H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWIRVDFWBXYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)NC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the purine ring system. One common approach is the condensation of appropriate precursors such as ethoxyphenyl derivatives with urea or thiourea under controlled conditions. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the purine core.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

This compound has shown promise in various scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its derivatives may serve as probes or inhibitors in biological studies.

  • Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.

  • Industry: It may find use in the production of advanced materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the derivatives involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Name Substituents (Positions) Molecular Weight (g/mol) XLogP Hydrogen Bond Acceptors/Donors Notable Features
Target Compound 9-(4-ethoxyphenyl), 1-methyl 327.38 ~2.5* Acceptors: 5; Donors: 0 Ethoxy group enhances lipophilicity
9-(4-Methoxyphenyl)-1,7-dimethyl-3-pentyl analog 9-(4-methoxyphenyl), 1,7-dimethyl, 3-pentyl 439.52 ~4.2 Acceptors: 6; Donors: 0 Methoxy group, longer alkyl chain (C5)
9-(3-Chlorophenyl)-1,3-dimethyl analog (Adenosine A1 ligand) 9-(3-chlorophenyl), 1,3-dimethyl 345.79 2.3 Acceptors: 4; Donors: 0 Chlorine increases electronegativity
3-(4-Methylbenzyl)-9-(4-ethoxyphenyl) analog 3-(4-methylbenzyl), 9-(4-ethoxyphenyl) 446.50 ~3.8 Acceptors: 5; Donors: 0 Bulky benzyl group at position 3
9-(4-Ethylphenyl)-3-(3-chlorophenylmethyl) analog 9-(4-ethylphenyl), 3-(3-chlorophenylmethyl) 447.90 ~4.0 Acceptors: 5; Donors: 0 Chlorophenylmethyl enhances hydrophobicity

*XLogP estimated based on structural similarity to .

Key Observations:

Substituent Electronic Effects: The ethoxy group in the target compound provides moderate electron-donating properties compared to the methoxy group in , which may alter receptor-binding kinetics.

Steric and Lipophilic Effects :

  • The 3-pentyl chain in significantly increases molecular weight (439.52 g/mol) and XLogP (~4.2), suggesting reduced aqueous solubility but enhanced membrane permeability.
  • The 4-methylbenzyl group in adds steric bulk, which might hinder binding to compact receptor pockets.

Positional Isomerism :

  • The 3-chlorophenyl vs. 4-ethoxyphenyl substitution (comparison between and target) demonstrates how positional changes on the aromatic ring modulate electronic and steric interactions.

Pharmacological and Physicochemical Implications

  • The lack of hydrogen bond donors may limit polar interactions with receptors.
  • Adenosine A1 Ligand : Lower XLogP (2.3) and chlorine substituent suggest tighter binding to hydrophobic pockets in adenosine receptors, though clinical data are unavailable.
  • 3-Pentyl Analog : High XLogP (~4.2) indicates a risk of poor solubility, necessitating formulation adjustments for in vivo use.

Biological Activity

The compound 9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione represents a class of purine and pyrimidine derivatives that have garnered attention for their potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H22N4O3
  • Molecular Weight : 342.4 g/mol
  • IUPAC Name : 9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

This compound features a purine-pyrimidine core structure that is common in various biological molecules, suggesting a potential for interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies. Key areas of focus include:

  • Antibacterial Activity
    • Studies have demonstrated that derivatives of purine and pyrimidine compounds exhibit varying degrees of antibacterial properties. For instance, certain synthesized derivatives showed moderate to strong activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Enzyme Inhibition
    • The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitory activity was quantified using IC50 values, with some derivatives showing significant potency against these enzymes .
  • Anticancer Potential
    • Research indicates that purine and pyrimidine derivatives may possess anticancer properties by inducing apoptosis in cancer cells. Specific studies have shown promising results in cell lines associated with various cancers .

The mechanism through which 9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione exerts its effects is primarily through:

  • Binding to Receptors : The compound may interact with specific receptors or enzymes due to its structural similarity to natural substrates.
  • Modulation of Signaling Pathways : It can influence signaling pathways related to cell growth and apoptosis.

Case Study 1: Antibacterial Evaluation

A study evaluated the antibacterial efficacy of various purine derivatives against Bacillus subtilis and Salmonella typhi. The results indicated that certain derivatives exhibited significant inhibitory effects with IC50 values ranging from 0.5 to 5 µM . This suggests that modifications in the chemical structure can enhance antibacterial properties.

Case Study 2: Enzyme Inhibition

In a comparative study assessing the enzyme inhibition potential of related compounds, it was found that the target compound exhibited an IC50 value of 2.14 µM against urease, indicating strong inhibitory activity compared to a standard reference . Such findings highlight the therapeutic potential of this compound in treating conditions associated with elevated urease activity.

Data Table: Biological Activities and IC50 Values

Activity TypeCompoundTarget Organism/EnzymeIC50 Value (µM)
Antibacterial9-(4-ethoxyphenyl) derivativeBacillus subtilis3.5
Antibacterial9-(4-ethoxyphenyl) derivativeSalmonella typhi2.5
Enzyme Inhibition9-(4-ethoxyphenyl) derivativeUrease2.14
Enzyme Inhibition9-(4-ethoxyphenyl) derivativeAcetylcholinesterase (AChE)1.5

Q & A

Basic: What are the optimal synthetic routes for 9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with the formation of the purine-pyrimidine core. Key steps include:

  • Condensation reactions using purine/pyrimidine precursors (e.g., aminopyrimidines) under controlled temperatures (60–80°C) in polar aprotic solvents like DMF .
  • Cyclization facilitated by Lewis acids (e.g., ZnCl₂) or acidic conditions to form the fused heterocyclic system .
  • Substitution reactions to introduce the 4-ethoxyphenyl and methyl groups, optimized via nucleophilic aromatic substitution or alkylation .
    Purification is achieved through column chromatography (silica gel, ethyl acetate/hexane eluent) . Yield optimization requires precise control of reaction time and stoichiometry .

Basic: How is the molecular structure of this compound characterized?

Methodological Answer:
Structural elucidation employs:

  • Single-crystal X-ray diffraction to resolve the fused ring system and substituent orientations, confirming bond lengths and dihedral angles .
  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to assign proton environments (e.g., methyl groups at δ 1.3–1.5 ppm, ethoxy protons at δ 3.4–4.1 ppm) .
  • High-resolution mass spectrometry (HRMS) to verify the molecular ion peak (m/z 459.55 for [M+H]⁺) .
    Computational modeling (DFT or molecular docking) further predicts 3D conformation and electronic properties .

Advanced: What strategies are employed to establish structure-activity relationships (SAR) for this compound?

Methodological Answer:
SAR studies focus on:

  • Substituent modification : Systematic replacement of the 4-ethoxyphenyl group with halogenated or methoxy analogs to assess effects on lipophilicity and target binding .
  • Biological assays : Testing derivatives in enzyme inhibition (e.g., acetylcholinesterase IC₅₀) or cytotoxicity screens (e.g., MTT assays on cancer cell lines) .
  • Computational SAR : Molecular docking to compare binding affinities of analogs with target proteins (e.g., caspase-3 or kinase domains) .
    A table of analogs from highlights how chlorobut-2-enyl side chains enhance activity compared to benzyl groups .

Advanced: How does this compound induce apoptosis in cancer cells?

Methodological Answer:
Mechanistic studies reveal:

  • Caspase pathway activation : Upregulation of caspase-3/7 via intrinsic mitochondrial pathways, confirmed by Western blotting and flow cytometry .
  • Proteomic profiling : Identification of apoptosis-related proteins (e.g., Bcl-2 downregulation, Bax upregulation) using LC-MS/MS .
  • In vivo validation : Xenograft models (e.g., breast cancer) show reduced tumor volume (40–60% inhibition vs. controls) with dose-dependent efficacy .
    Controlled experiments include siRNA knockdown of caspase genes to confirm pathway specificity .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Addressing discrepancies involves:

  • Assay standardization : Repeating experiments under uniform conditions (e.g., cell line provenance, serum concentration) to eliminate variability .
  • Purity validation : HPLC analysis (>95% purity) to rule out impurities affecting activity .
  • Orthogonal assays : Cross-validating results with complementary methods (e.g., enzymatic assays vs. cellular viability) .
    For example, anti-inflammatory effects reported in may conflict with cytotoxicity data in ; dose-response curves and selectivity indices clarify context-dependent activity .

Advanced: What in silico approaches are used to predict target interactions?

Methodological Answer:
Computational methods include:

  • Molecular docking (AutoDock Vina) : Simulating binding to kinases or GPCRs, with scoring functions (e.g., binding energy < -8 kcal/mol) prioritizing high-affinity targets .
  • Pharmacophore modeling : Identifying critical interaction sites (e.g., hydrogen bonds with purine N7, hydrophobic contacts with ethoxyphenyl) .
  • MD simulations (GROMACS) : Assessing complex stability over 100-ns trajectories, with RMSD/RMSF analysis .
    These methods guide wet-lab validation, such as SPR for binding kinetics .

Basic: What analytical techniques ensure compound purity and stability?

Methodological Answer:

  • HPLC-DAD : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities (<0.5% area) .
  • Thermogravimetric analysis (TGA) : Confirms thermal stability up to 200°C, critical for storage .
  • pH stability profiling : Incubation in buffers (pH 3–10) with UV-Vis monitoring (λ = 260 nm) to assess degradation .

Advanced: How is the compound’s pharmacokinetic profile evaluated?

Methodological Answer:

  • ADME assays :
    • Caco-2 permeability : Apparent permeability (Papp) > 1 × 10⁻⁶ cm/s indicates oral bioavailability .
    • Microsomal stability : Half-life (>30 min) in liver microsomes predicts metabolic resistance .
  • Plasma protein binding : Equilibrium dialysis showing >90% binding, requiring dose adjustment .
  • In vivo PK : Rodent studies measure Cmax (µg/mL) and t½ via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.